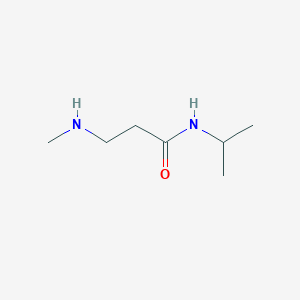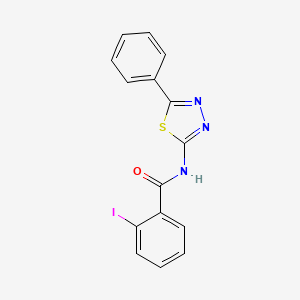
4-Tert-butyl-2-oxoimidazolidine-4-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Tert-butyl-2-oxoimidazolidine-4-carboxylic acid is a heterocyclic compound that features an imidazolidine ring with a tert-butyl group and a carboxylic acid functional group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Tert-butyl-2-oxoimidazolidine-4-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of tert-butylamine with glyoxal to form an intermediate, which then undergoes cyclization in the presence of a suitable catalyst to yield the desired product. The reaction conditions often include mild temperatures and the use of solvents such as ethanol or methanol to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated systems and advanced catalysts can enhance the efficiency of the synthesis, making it feasible for large-scale production.
Análisis De Reacciones Químicas
Types of Reactions
4-Tert-butyl-2-oxoimidazolidine-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: The tert-butyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Substitution reactions may involve reagents like halogens (e.g., chlorine, bromine) and catalysts such as palladium on carbon (Pd/C).
Major Products Formed
The major products formed from these reactions include various substituted imidazolidine derivatives, which can have different functional groups attached to the imidazolidine ring, enhancing their chemical and biological properties.
Aplicaciones Científicas De Investigación
4-Tert-butyl-2-oxoimidazolidine-4-carboxylic acid has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various medical conditions.
Industry: It is used in the development of new materials and as a catalyst in various industrial processes.
Mecanismo De Acción
The mechanism of action of 4-Tert-butyl-2-oxoimidazolidine-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest its involvement in inhibiting certain enzymes and disrupting cellular processes.
Comparación Con Compuestos Similares
Similar Compounds
2-Oxoimidazolidine-4-carboxylic acid: Lacks the tert-butyl group, making it less hydrophobic.
4-Methyl-2-oxoimidazolidine-4-carboxylic acid: Contains a methyl group instead of a tert-butyl group, affecting its steric and electronic properties.
4-Ethyl-2-oxoimidazolidine-4-carboxylic acid: Similar to the methyl derivative but with an ethyl group, influencing its reactivity and solubility.
Uniqueness
4-Tert-butyl-2-oxoimidazolidine-4-carboxylic acid is unique due to the presence of the bulky tert-butyl group, which imparts distinct steric and electronic effects. This makes it a valuable compound for studying structure-activity relationships and developing new chemical entities with enhanced properties.
Propiedades
IUPAC Name |
4-tert-butyl-2-oxoimidazolidine-4-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14N2O3/c1-7(2,3)8(5(11)12)4-9-6(13)10-8/h4H2,1-3H3,(H,11,12)(H2,9,10,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CHWLACFMVPBHDR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1(CNC(=O)N1)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-(7-chloro-2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)pivalamide](/img/structure/B2744705.png)


![N-(6-ethoxybenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)-2-(naphthalen-1-yl)acetamide hydrochloride](/img/structure/B2744711.png)
![8-[(dimethylamino)methyl]-7-hydroxy-4-methyl-2H-chromen-2-one](/img/structure/B2744713.png)
![N-[2-(4-fluorophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-3,3-dimethylbutanamide](/img/structure/B2744714.png)
![(Z)-3-chloro-N-(3-methyl-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)benzo[b]thiophene-2-carboxamide](/img/structure/B2744715.png)

![7-hydroxy-3-(3-methoxyphenoxy)-2-methyl-8-[(morpholin-4-yl)methyl]-4H-chromen-4-one](/img/structure/B2744719.png)



![N-[(4-hydroxyoxan-4-yl)methyl]-2-(trifluoromethoxy)benzene-1-sulfonamide](/img/structure/B2744726.png)

